molecular formula C7H14NaO6S B14114128 2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester

2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester

Katalognummer: B14114128
Molekulargewicht: 249.24 g/mol
InChI-Schlüssel: SCJJTXIBUNIZSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester is a chemical compound with the molecular formula C7H12NaO5S. It is commonly known as butynediol sulfopropyl ether sodium. This compound is used in various industrial applications, particularly in electroplating processes as a brightening agent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester typically involves the reaction of 2-butyne-1,4-diol with propanesulfonic acid and sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process is optimized to maximize yield and purity, often involving purification steps such as crystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions

2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester exerts its effects involves its interaction with specific molecular targets. The sulfonate group can participate in nucleophilic substitution reactions, while the butynediol moiety can undergo oxidation or reduction. These interactions can lead to the formation of various products that have different chemical and biological properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester is unique due to its combination of the butynediol and sulfonate groups, which confer specific chemical properties that are useful in various applications, particularly in electroplating and organic synthesis .

Eigenschaften

Molekularformel

C7H14NaO6S

Molekulargewicht

249.24 g/mol

InChI

InChI=1S/C4H6O2.C3H8O4S.Na/c1-2-3-4(5)6;1-2-3-7-8(4,5)6;/h4-6H,1H3;2-3H2,1H3,(H,4,5,6);

InChI-Schlüssel

SCJJTXIBUNIZSI-UHFFFAOYSA-N

Kanonische SMILES

CCCOS(=O)(=O)O.CC#CC(O)O.[Na]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.